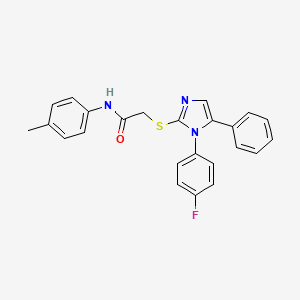

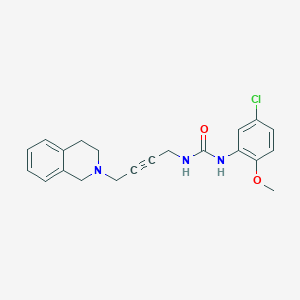

![molecular formula C16H26N2O B2968610 N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide CAS No. 953383-40-9](/img/structure/B2968610.png)

N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

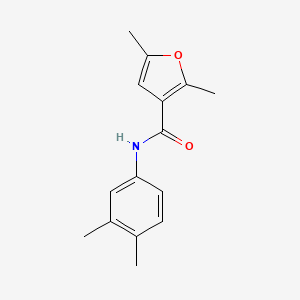

The compound “N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NH2. In this case, the R group is a complex structure involving a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a propyl group (a chain of 3 carbon atoms). The presence of the dimethylamino group suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the phenyl group and the dimethylamino group. These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and dimethylamino groups. For example, the compound might have a relatively high boiling point due to the potential for intermolecular interactions .Wissenschaftliche Forschungsanwendungen

Mitosis Inhibition in Plant Cells

Compounds similar to N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide have been studied for their ability to inhibit mitosis in plant cells. For example, a series of N-(1,1-dimethylpropynyl) benzamide derivatives were investigated for their selective inhibition of mitosis, demonstrating potential applications in agricultural and biological research. The inhibitory effects were observed across various plant species, suggesting a broad-spectrum utility in studying cell division processes (Merlin et al., 1987).

Catalytic Pyrolysis for Chemical Synthesis

Research on catalytic pyrolysis using dimethylamino-related compounds has shown effective methods for synthesizing fine chemicals. Studies on N,N-dimethylpropanamide (DMAA) synthesis, using 3-(dimethylamino)-N,N-dimethyl-propanamide as a raw material, highlight the importance of such compounds in the fine chemical industry, with applications ranging from petroleum recovery to life sciences (Zhong-wei, 2008).

Antidepressant Agent Development

Derivatives of dimethylamino compounds have been explored as potential antidepressant agents. Through the synthesis and evaluation of analogues, significant insights into the pharmacological properties and potential therapeutic applications of these compounds in treating depression have been obtained (Clark et al., 1979).

Nonlinear Optical Properties

Studies on novel chalcone derivative compounds, incorporating dimethylamino phenyl groups, have explored their nonlinear optical properties. These findings suggest potential applications in optical device technology, such as optical limiters, leveraging the unique light absorption behaviors of these compounds (Rahulan et al., 2014).

Wirkmechanismus

The pharmacokinetics of such compounds can also vary widely, but in general, they are likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . The specific ADME properties would depend on the compound’s structure, including factors like its size, charge, and hydrophobicity .

The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of a compound could be enhanced or inhibited by the presence of certain ions or other compounds .

Eigenschaften

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-16(2,3)15(19)17-12-6-7-13-8-10-14(11-9-13)18(4)5/h8-11H,6-7,12H2,1-5H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKFAUGVBMOJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)